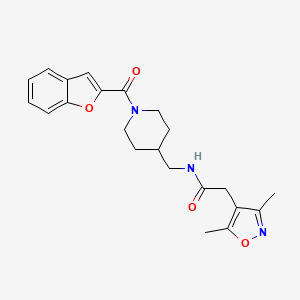

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic small molecule characterized by a benzofuran-2-carbonyl group linked to a piperidin-4-ylmethyl scaffold, further conjugated to a 3,5-dimethylisoxazole-substituted acetamide.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-14-18(15(2)29-24-14)12-21(26)23-13-16-7-9-25(10-8-16)22(27)20-11-17-5-3-4-6-19(17)28-20/h3-6,11,16H,7-10,12-13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSXZHFANRHETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological activities, and relevant case studies.

Structural Overview

The compound features several key structural elements:

- Benzofuran Moiety : Implicated in various biological interactions.

- Piperidine Ring : Enhances binding affinity and selectivity towards biological targets.

- Isosoxazole Group : May contribute to its pharmacological properties.

The molecular formula and weight are indicative of its complex nature, with a significant number of functional groups that facilitate interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Benzofuran Derivative : Reacting benzofuran with appropriate reagents to create the carbonyl derivative.

- Piperidine Reaction : Coupling the benzofuran derivative with piperidine to form the piperidinyl intermediate.

- Isosoxazole Formation : Reacting the intermediate with a suitable isoxazole precursor under optimized conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against a broad spectrum of bacteria and fungi, including strains resistant to conventional antibiotics.

| Compound | Activity Type | Target Organisms |

|---|---|---|

| N-(benzofuran derivative) | Antibacterial | E. coli, S. aureus |

| N-(piperidine derivative) | Antifungal | C. albicans |

Antitumor Activity

Preliminary studies suggest that this compound may have potential applications in targeting pathways involved in cancer and neurodegenerative disorders. Its structural characteristics allow it to interact effectively with specific enzymes and receptors involved in tumor progression.

Case Studies and Research Findings

- Antitumor Efficacy : In vitro studies have demonstrated that related compounds exhibit potent antitumor activities against various cancer cell lines, including Mia PaCa-2 and HepG2 . A structure-activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced biological efficacy.

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing signaling pathways critical for cell proliferation and survival.

- Molecular Docking Studies : Recent molecular docking studies have provided insights into how the compound binds to its targets at the molecular level, suggesting a favorable conformation for interaction with key enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis of the target compound with four analogs from the provided evidence (Table 1), focusing on structural features, inferred pharmacological properties, and metabolic stability.

Table 1: Structural and Functional Comparison

Key Differentiators and Research Implications

Structural Advantages of the Target Compound

- Metabolic Stability : The 3,5-dimethylisoxazole group confers resistance to oxidative metabolism compared to ester-containing analogs (e.g., 1151808-23-9), which may undergo hydrolysis .

- CNS Penetration: The piperidine scaffold enhances blood-brain barrier permeability relative to imidazopyridazine (1150569-20-2) or tetrahydropyrimidinone (1151795-94-6) cores .

- Target Selectivity : The benzofuran-2-carbonyl group may exhibit distinct kinase binding compared to trifluoromethylphenyl-substituted benzofurans (1152424-34-4), which prioritize lipophilicity over hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.